3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core with two key substituents:
- 3-[(2-methylphenyl)methyl]: A 2-methylbenzyl group at position 3, contributing steric bulk and lipophilicity.
- 6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl): A 1,2,4-oxadiazole moiety linked to a 4-isopropoxyphenyl group at position 6. The oxadiazole acts as a bioisostere, enhancing metabolic stability, while the isopropoxy group modulates solubility and electronic properties.
Synthetic routes for analogous compounds often involve condensation reactions between pyrimidine precursors and substituted oxadiazoles or triazoles, as seen in related studies . Characterization typically employs NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3/c1-15(2)33-19-10-8-17(9-11-19)22-26-20(34-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-18-7-5-4-6-16(18)3/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVRWRAYWTILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the isopropoxyphenyl group. Subsequent steps involve the formation of the triazolopyrimidinone core and the final coupling reactions to attach the methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Triazolo[4,5-d]pyrimidin-7-one Derivatives
Key Observations :
- Electronic Effects : The target’s isopropoxy group (electron-donating) contrasts with 10b’s nitro group (electron-withdrawing), influencing charge distribution and receptor binding .
- Solubility : The oxadiazole in the target and compounds improves aqueous solubility compared to aliphatic chains in 10a/10b .
- Metabolic Stability : Oxadiazole moieties resist enzymatic degradation better than ester or amide groups, a critical advantage in drug design .
Core Modifications: Triazolo[4,3-a]pyrimidin-5(1H)-one ()
- 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (13) :
Data Tables
Table 1: Spectral Data Comparison
Table 2: Calculated vs. Experimental Elemental Analysis
| Compound | C (%) Calc/Found | H (%) Calc/Found | N (%) Calc/Found | Reference |
|---|---|---|---|---|
| Compound | 67.91/67.89 | 4.43/4.48 | 17.60/17.57 | |
| Compound 10a | 57.92/57.75 | 5.47/5.25 | 21.11/21.47 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
